N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 6427-34-5
VCID: VC0410429
InChI: InChI=1S/C21H18N2OS/c1-13-5-7-16(8-6-13)20(24)23-21(25)22-18-12-11-15-10-9-14-3-2-4-17(18)19(14)15/h2-8,11-12H,9-10H2,1H3,(H2,22,23,24,25)
SMILES: CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4g/mol

N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide

CAS No.: 6427-34-5

Main Products

VCID: VC0410429

Molecular Formula: C21H18N2OS

Molecular Weight: 346.4g/mol

N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide - 6427-34-5

CAS No. 6427-34-5
Product Name N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide
Molecular Formula C21H18N2OS
Molecular Weight 346.4g/mol
IUPAC Name N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide
Standard InChI InChI=1S/C21H18N2OS/c1-13-5-7-16(8-6-13)20(24)23-21(25)22-18-12-11-15-10-9-14-3-2-4-17(18)19(14)15/h2-8,11-12H,9-10H2,1H3,(H2,22,23,24,25)
Standard InChIKey FRQBVMCUIBXXBE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
PubChem Compound 801908
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator